molecular formula C11H22O2 B092252 Ethyl nonanoate CAS No. 123-29-5

Ethyl nonanoate

Cat. No. B092252
CAS RN: 123-29-5
M. Wt: 186.29 g/mol
InChI Key: BYEVBITUADOIGY-UHFFFAOYSA-N
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Description

Ethyl nonanoate is a compound of interest in the field of biodiesel production due to its satisfactory cetane number and reactivity. It is a component that has been studied for its potential use as a biofuel, and its physical properties have been measured to assess its suitability for this application. The research has focused on understanding its behavior under various conditions, such as different temperatures and pressures, which is crucial for its use in engines and other practical applications .

Synthesis Analysis

While the provided papers do not directly address the synthesis of this compound, they do discuss the analysis of related compounds. For instance, the mass spectrometry of high molecular weight aliphatic acids and their methyl esters, including nonanoic acid, has been studied. The research includes quantitative methods for analyzing mixtures of nonanoic and 2-ethylheptanoic acids and their methyl esters, which are relevant to the synthesis and analysis of this compound .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. For example, the determination of conformational and spectroscopic features of a related compound, ethyl trans-alfa-cyano-3-indole-acrylate, was carried out using density functional theory (DFT) and various spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV-Vis absorption spectra. These methods provide insights into the molecular structure and behavior of this compound by analogy .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of this compound. However, the analysis of nonanoic acid and its esterification to form methyl esters using a diazomethane procedure is relevant. This process is indicative of the types of chemical reactions that this compound might undergo, such as esterification and reactions involving its acid or ester functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. The speed of sound in this compound was measured using the Brillouin light scattering method across a range of temperatures and pressures. Additionally, the densities were measured using a vibrating tube densimeter, and various properties such as isobaric heat capacities and thermal expansion were calculated. These properties are essential for understanding how this compound behaves under different conditions and are critical for its application in biodiesel .

Scientific Research Applications

  • Biodiesel Component : Ethyl nonanoate is identified as a promising component in biodiesel. It has a satisfactory cetane number and reactivity, important factors in fuel performance. The speed of sound and derived properties such as densities, isobaric heat capacities, and other derivative properties of this compound have been studied, providing valuable data for its use in biodiesel formulations (Zhan et al., 2019).

  • Heat Capacities of Fatty Acid Esters : The isobaric molar heat capacities of this compound have been experimentally studied, which is crucial for understanding its behavior under varying temperatures and pressures. This information is important for industrial applications where temperature and pressure conditions vary (Liu et al., 2019).

  • Esterification for Lubricants and Solvents : this compound is used in esterification reactions to produce solvents and lubricants. Studies on the esterification of nonanoic acid, which produces this compound, provide insights into reaction kinetics and mass transfer phenomena, valuable for industrial production (Russo et al., 2020).

  • In Situ Forming Systems in Biomedical Applications : this compound's effect on the in vitro degradation behavior of in situ forming systems, such as those based on poly (lactide-co-glycolide), has been investigated. This is relevant for developing drug delivery systems and other biomedical applications (Mashak et al., 2011).

  • Carcinogenicity Studies in Alcoholic Beverages : The carcinogenicity of alcoholic beverages, which may contain this compound, has been assessed. Such studies are crucial for understanding the health impacts of compounds present in commonly consumed products (Baan et al., 2007).

  • Bio-Ethanol Based Ethylene Production : this compound's role in the production of bioethanol-based ethylene, a key raw material for polyethylene and other polymers, demonstrates its significance in sustainable material production (Morschbacker, 2009).

  • In Situ Aroma Release in Food Products : The influence of this compound on in vivo aroma release in processed cheese, considering the interaction between food properties and oral processing, is another area of research. This is pertinent to food science and product development (Repoux et al., 2012).

Safety and Hazards

Ethyl nonanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Ethyl nonanoate, also known as ethyl pelargonate , is a fatty acid ethyl ester of nonanoic acid . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors in the nose, which detect the compound and contribute to the perception of flavor .

Mode of Action

As a flavoring agent, this compound interacts with the olfactory receptors in the nose. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a specific smell . The exact mechanism of this interaction is complex and involves a variety of biochemical processes.

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH can influence its volatility and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl nonanoate It is known that it is a metabolite, suggesting that it interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of This compound Given its role as a metabolite, it is likely that it influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound It is likely that it exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of This compound It is known that the speeds of sound in this compound were measured by the Brillouin light scattering (BLS) method within the temperatures from (295.24 to 593.15) K and at pressures up to 10 MPa .

Dosage Effects in Animal Models

The effects of This compound It is known that it is used as a flavoring agent, suggesting that it is generally regarded as safe at the dosages typically used in food products .

Metabolic Pathways

This compound: is involved in various metabolic pathways due to its role as a metabolite . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of This compound Given its lipophilic nature, it is likely that it can distribute throughout the cell, potentially localizing to specific compartments or organelles based on its interactions with other biomolecules .

properties

IUPAC Name

ethyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047651
Record name Ethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a fatty, fruity brandy-like odour
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

119.00 °C. @ 23.00 mm Hg
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol)
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.867
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

123-29-5
Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL NONANOATE
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Record name Nonanoic acid, ethyl ester
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Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Record name ETHYL NONANOATE
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Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-44.5 °C
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of ethyl nonanoate is C11H22O2. Its molecular weight is 186.29 g/mol. [, ]

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in various matrices. This technique provides information about the compound's mass spectrum and retention time, which are crucial for its identification. [, , ]

A: this compound is primarily produced through the esterification of nonanoic acid with ethanol in the presence of an acid catalyst. [, , ]

A: this compound is widely used as a flavoring agent in food and beverages, contributing a fruity, grape-like aroma. It's also a key component in fragrances, personal care products, and cosmetics. [, , ]

A: Research suggests that this compound, along with other fatty acid esters, can act as an ovipositional repellent for certain mosquito species, including Culex quinquefasciatus, C. tarsalis, and Aedes aegypti. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in complex mixtures, including food, beverages, and biological samples. This technique allows for sensitive and selective analysis, enabling researchers to determine even trace amounts of the compound. [, , , ]

A: Current research on this compound explores its use as a biofuel component and its potential applications in sustainable polymer production. [, ]

A: Future research could focus on enhancing the efficiency of this compound production using biocatalytic approaches. Additionally, exploring its potential in new applications, such as bio-based plasticizers or biocompatible materials, holds promise. [, ]

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